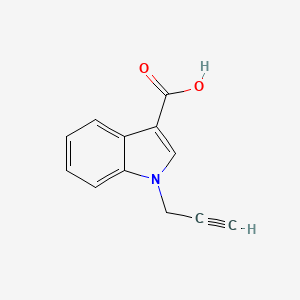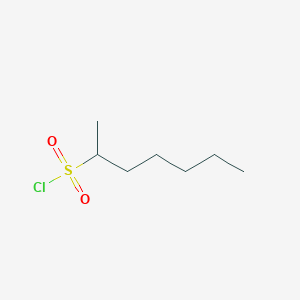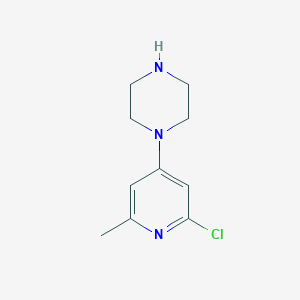![molecular formula C17H23ClN2OS B13523357 N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride is a synthetic compound used primarily in research and development. It is known for its unique chemical structure, which combines a cyclohexyl group, an aminomethyl group, and a benzothiophene moiety. This compound is often utilized in pharmaceutical testing and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the cyclohexyl and aminomethyl groups. Common synthetic routes may involve:
Formation of Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.
Attachment of Cyclohexyl Group: This can be achieved through alkylation reactions.
Introduction of Aminomethyl Group: This step may involve reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
- N-[1-(aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide hydrochloride
Uniqueness
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C17H23ClN2OS |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-12-5-6-14-13(9-12)10-15(21-14)16(20)19-17(11-18)7-3-2-4-8-17;/h5-6,9-10H,2-4,7-8,11,18H2,1H3,(H,19,20);1H |
Clé InChI |
QQOWSSDSLOVJTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2)C(=O)NC3(CCCCC3)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


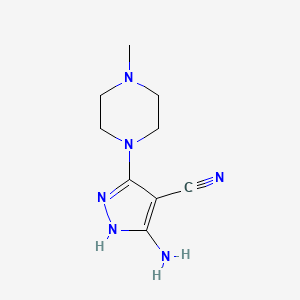
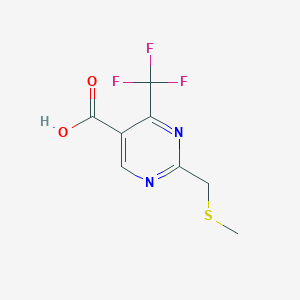
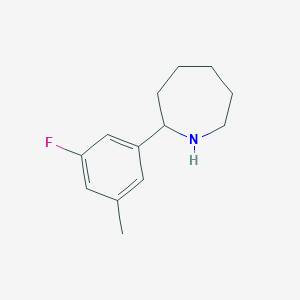
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
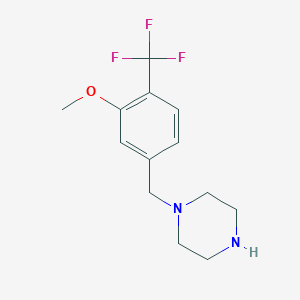
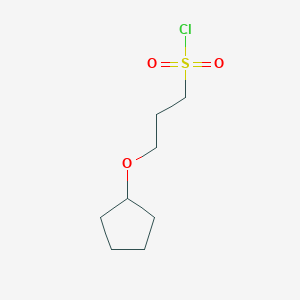

![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
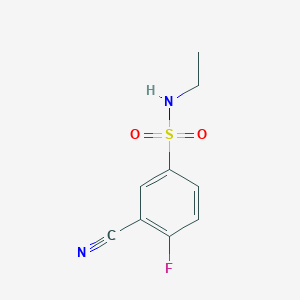
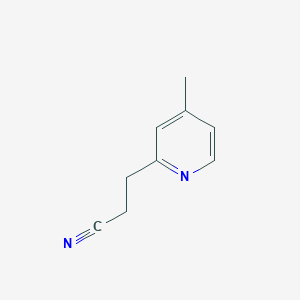
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
